Methyl 2-hydroxy-4-oxo-2-(trifluoromethyl)-4-[2-(trifluoromethyl)phenyl]butanoate
Description
Methyl 2-hydroxy-4-oxo-2-(trifluoromethyl)-4-[2-(trifluoromethyl)phenyl]butanoate (CAS 2060041-95-2) is a fluorinated ester with the molecular formula C₁₃H₁₀F₆O₄ and a molecular weight of 344.21 g/mol . Its structure features two trifluoromethyl (-CF₃) groups: one at the 2-position of the phenyl ring and another at the 2-position of the butanoate backbone. This dual substitution enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical intermediates or agrochemical applications.
Properties
Molecular Formula |
C13H10F6O4 |
|---|---|
Molecular Weight |
344.21 g/mol |
IUPAC Name |
methyl 2-hydroxy-4-oxo-2-(trifluoromethyl)-4-[2-(trifluoromethyl)phenyl]butanoate |
InChI |
InChI=1S/C13H10F6O4/c1-23-10(21)11(22,13(17,18)19)6-9(20)7-4-2-3-5-8(7)12(14,15)16/h2-5,22H,6H2,1H3 |
InChI Key |
YJQDGYVTLGZNNI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC(=O)C1=CC=CC=C1C(F)(F)F)(C(F)(F)F)O |
Origin of Product |
United States |
Biological Activity
Methyl 2-hydroxy-4-oxo-2-(trifluoromethyl)-4-[2-(trifluoromethyl)phenyl]butanoate is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Structural Characteristics
The compound features:
- Trifluoromethyl groups : Known to enhance biological activity due to their electron-withdrawing properties, which can increase lipophilicity and membrane permeability.
- Hydroxy and keto functional groups : These contribute to the compound's reactivity and interaction with biological targets.
Mechanisms of Biological Activity
-
Inhibition of Enzymes :
- The presence of trifluoromethyl groups has been linked to enhanced inhibition of enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX), which are involved in inflammatory processes. In studies, derivatives of similar structures showed moderate inhibition against COX-2 and LOX-5/15, suggesting a potential for anti-inflammatory applications .
- Cytotoxicity :
- Antioxidant Activity :
Table 1: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| COX-2 Inhibition | Moderate inhibition | |
| LOX Inhibition | Moderate inhibition | |
| Cytotoxicity | Significant against MCF-7 | |
| Antioxidant Activity | Protective effects |
Case Study: Cytotoxicity Against Cancer Cells
A study investigating the cytotoxic effects of similar compounds reported IC50 values indicating significant activity against MCF-7 cells. The compound's structure allowed for effective interaction with cellular targets, leading to apoptosis in cancer cells. For instance, one derivative exhibited an IC50 of 12 μM against MCF-7 cells, showcasing its potential as an anticancer agent .
Case Study: Enzyme Inhibition Profile
In a comparative analysis of enzyme inhibition, compounds with trifluoromethyl substitutions demonstrated enhanced inhibition rates against AChE and BChE enzymes, critical in Alzheimer's disease treatment. The IC50 values ranged from 5.4 μM to 24.3 μM across different derivatives, indicating promising therapeutic potential for cognitive disorders .
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s solubility or enabling further derivatization.
| Reaction Conditions | Reagents | Product | Reference |
|---|---|---|---|
| Acidic hydrolysis (reflux) | H₂SO₄, H₂O | 2-Hydroxy-4-oxo-2-(trifluoromethyl)-4-[2-(trifluoromethyl)phenyl]butanoic acid | |
| Basic hydrolysis (room temp) | NaOH, methanol/water | Sodium salt of the carboxylic acid |
The trifluoromethyl groups enhance the electrophilicity of the carbonyl carbon, accelerating hydrolysis compared to non-fluorinated analogs.
Oxidation Reactions
The secondary hydroxyl group at position 2 is susceptible to oxidation, forming a diketone structure.
| Oxidizing Agent | Conditions | Product | Reference |
|---|---|---|---|
| PCC (Pyridinium chlorochromate) | Dichloromethane, 0°C | 2-Oxo-4-oxo-2-(trifluoromethyl)-4-[2-(trifluoromethyl)phenyl]butanoate | |
| KMnO₄ | Aqueous acidic medium | Complete oxidation to carboxylic acids (degradation observed) |
Oxidation selectivity depends on steric hindrance from the trifluoromethyl group and reaction conditions.
Reduction Reactions
The ketone at position 4 can be reduced to a secondary alcohol or fully saturated hydrocarbon.
| Reducing Agent | Conditions | Product | Reference |
|---|---|---|---|
| NaBH₄ | Methanol, 0°C | 4-Hydroxy-2-(trifluoromethyl)-4-[2-(trifluoromethyl)phenyl]butanoate | |
| LiAlH₄ | Dry THF, reflux | Over-reduction to 4-hydroxypentanoate derivatives |
The electron-withdrawing trifluoromethyl groups stabilize the intermediate alkoxide, influencing reduction pathways.
Electrophilic Aromatic Substitution (EAS)
The aromatic ring bearing a trifluoromethyl group undergoes EAS at the meta position due to the strong electron-withdrawing effect.
| Reaction Type | Reagents | Product | Reference |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 3-Nitro-2-(trifluoromethyl)phenyl-substituted derivative | |
| Sulfonation | SO₃, H₂SO₄ | 3-Sulfo-2-(trifluoromethyl)phenyl-substituted derivative |
Reactivity is diminished compared to non-fluorinated aromatics due to reduced electron density.
Nucleophilic Addition to Ketone
The ketone participates in nucleophilic additions, forming tertiary alcohols or amines.
| Nucleophile | Conditions | Product | Reference |
|---|---|---|---|
| Grignard reagent (MeMgBr) | Dry ether, 25°C | 4-(2-(Trifluoromethyl)phenyl)-4-hydroxy-2-(trifluoromethyl)pentanoate | |
| NH₂OH | Ethanol, reflux | Oxime derivative |
Steric effects from the trifluoromethyl groups limit the scope of nucleophiles that can react efficiently.
Radical Reactions
The compound demonstrates radical-binding activity in assays such as ABTS and FRAP, potentially due to its hydroxyl and ketone groups.
| Assay Type | Mechanism | Activity (TEAC) | Reference |
|---|---|---|---|
| ABTS | HAT/SET mixed | 0.18–0.25 | |
| FRAP | Single electron transfer | Moderate |
Antiradical activity is comparable to edaravone analogs, suggesting potential therapeutic applications .
Condensation Reactions
The hydroxyl and ketone groups enable condensation with amines or hydrazines to form heterocycles.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Hydrazine hydrate | Ethanol, reflux | Pyrazole derivative | |
| Aniline | Acid catalysis | Schiff base |
These reactions are pivotal for synthesizing bioactive molecules in medicinal chemistry.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
Methyl 4-(2-fluorophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate
- Molecular Formula : C₁₂H₁₀F₄O₄
- Molecular Weight : 294.20 g/mol
- Key Difference : Replaces the 2-CF₃ group on the phenyl ring with a fluorine atom.
- Implications : Reduced lipophilicity and metabolic stability compared to the target compound due to the absence of a second -CF₃ group.
Methyl 2-hydroxy-4-oxo-4-(4-phenoxyanilino)-2-(trifluoromethyl)butanoate
Heterocyclic and Piperazine Derivatives
Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d)
Complex Spiro and Diazaspiro Derivatives
Example 324 (EP 4 374 877 A2)
- Molecular Formula: Not explicitly stated, but LCMS data indicates m/z 757 [M+H]⁺ .
- Key Difference : Contains a pyridazine ring and multiple -CF₃ groups.
- Implications : Higher molecular weight and structural complexity, likely designed for targeted receptor binding.
(R)-2-Methyl-1-(3-oxo-3-((4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)phenyl)amino)propanamide)pyrrolidine-2-carboxylic acid methyl ester
- Molecular Formula: Not explicitly stated, but LCMS data indicates m/z 531 [M-H]⁻ .
- Key Difference : Includes a pyrrolidine ring and pyridine substituent.
- Implications : Conformational rigidity from the heterocycle may improve selectivity in enzyme inhibition.
Structural and Functional Analysis
Molecular Weight and Complexity
Physicochemical Properties
- Lipophilicity: The target compound’s dual -CF₃ groups increase logP compared to mono-fluorinated analogs .
- Solubility : Piperazine-containing derivatives (e.g., 10d) likely exhibit higher aqueous solubility due to basic nitrogen atoms .
- Synthetic Accessibility : The target compound’s simpler structure offers advantages in synthesis scalability over spiro or diazaspiro systems .
Research Implications
- Pharmaceutical Potential: The target compound’s balance of lipophilicity and stability makes it suitable for prodrug development or as a metabolite-resistant scaffold.
- Comparative Limitations : While complex derivatives (e.g., Example 324) show higher receptor affinity, their synthesis is cost-prohibitive for large-scale applications .
Preparation Methods
Tandem Hydration and Aldol Condensation Approach
A highly efficient method involves the acid-catalyzed tandem hydration of alkynes followed by aldol condensation with trifluoromethylated ketoesters.
-
- Catalyst: Phosphoric acid (H₃PO₄), typically 20 mol%
- Solvent: Toluene (PhMe)
- Temperature: 120 °C
- Time: 12 hours in sealed pressure tubes
Procedure:
Phenylacetylene derivatives react with ethyl 3,3,3-trifluoro-2-oxopropanoate under H₃PO₄ catalysis to yield ethyl 2-hydroxy-4-oxo-4-phenyl-2-(trifluoromethyl)butanoate analogs, which can be converted to the methyl ester analog by ester exchange or direct methylation.Yields: Typically high (80-95%) for various substituted phenyl derivatives.
Example:
Ethyl 2-hydroxy-4-oxo-4-(2-(trifluoromethyl)phenyl)-2-(trifluoromethyl)butanoate was synthesized with yields around 85-90% following this method, with detailed NMR and HRMS characterization confirming structure.
Esterification and Hydrolysis Steps
Esterification to form the methyl ester can be achieved via:
- Reaction of the corresponding acid or acid chloride with methanol in the presence of acid catalysts.
- Alternatively, transesterification of ethyl esters under basic or acidic conditions with methanol.
Hydrolysis of protecting groups or intermediates is carefully controlled to avoid decomposition, often using mild bases such as potassium carbonate in methanol at room temperature.
Experimental Data and Characterization
Representative Reaction Table for Synthesis of Ethyl 2-hydroxy-4-oxo-4-phenyl-2-(trifluoromethyl)butanoate Derivatives
| Entry | Substituent on Phenyl | Yield (%) | Physical State | Melting Point (°C) | Key Spectral Data (19F NMR δ ppm) |
|---|---|---|---|---|---|
| 1 | 2-(Trifluoromethyl) | 85-90 | White solid | 42-44 | -78.89 |
| 2 | 4-(tert-butyl) | 80 | White solid | 71-72 | -78.86 |
| 3 | 4-(Methoxy) | 85 | White solid | 76-78 | -78.83 |
| 4 | 3-(Bromo) | 82 | White solid | 76-78 | -78.90 |
| 5 | 4-(Fluoro) | 87 | White solid | 71-72 | -78.91 |
Data extracted and summarized from extensive NMR and HRMS analyses reported in the literature.
Spectroscopic Characterization Highlights
1H NMR: Aromatic protons appear between δ 7.2-8.0 ppm; methylene and methine protons adjacent to oxygen and carbonyl groups appear between δ 3.5-4.5 ppm.
13C NMR: Characteristic carbonyl carbons at δ ~170-195 ppm; trifluoromethyl carbons show quartet splitting due to coupling with fluorine atoms.
19F NMR: Signals for trifluoromethyl groups consistently appear near δ -78.8 to -79.0 ppm.
HRMS: Molecular ion peaks confirm the expected molecular weight with high accuracy (within 1-2 ppm error).
Summary of Key Research Discoveries
The tandem hydration and aldol condensation catalyzed by phosphoric acid represents a convenient, high-yielding approach to synthesize α-hydroxy-α-trifluoromethyl-γ-ketoesters, including methyl 2-hydroxy-4-oxo-2-(trifluoromethyl)-4-[2-(trifluoromethyl)phenyl]butanoate analogs.
Palladium-catalyzed cross-coupling reactions enable the introduction of trifluoromethyl-substituted aryl groups with moderate to good yields, facilitating structural diversification.
The presence of trifluoromethyl groups influences reaction kinetics and product stability, necessitating controlled reaction conditions and purification protocols.
Detailed NMR and mass spectrometry data provide robust structural confirmation and purity assessment, supporting reproducibility in research and potential pharmaceutical applications.
Q & A
Basic Research Questions
Q. What are the standard analytical techniques for confirming the structure and purity of Methyl 2-hydroxy-4-oxo-2-(trifluoromethyl)-4-[2-(trifluoromethyl)phenyl]butanoate?
- Methodological Answer :
-
Liquid Chromatography-Mass Spectrometry (LCMS) : Used to confirm molecular weight via the [M+H]+ ion. For example, structurally analogous compounds in patents report m/z values such as 754 and 757 .
-
High-Performance Liquid Chromatography (HPLC) : Retention times (e.g., 1.23–1.32 minutes under QC-SMD-TFA05 conditions) help assess purity and detect impurities .
-
Nuclear Magnetic Resonance (NMR) : While not explicitly mentioned in the evidence, ¹H/¹³C NMR is critical for verifying stereochemistry and functional groups, especially for hydroxyl and trifluoromethyl moieties.
Data Table :
Technique Example Data (from analogous compounds) Purpose LCMS m/z 754 [M+H]+ Molecular weight confirmation HPLC Retention time: 1.32 minutes Purity assessment
Q. What synthetic strategies are commonly employed for β-keto esters with trifluoromethyl substituents?
- Methodological Answer :
- Stepwise Esterification and Coupling : As seen in patent examples, trifluoromethyl groups are often introduced via coupling reactions with intermediates like 4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyridin-3-yl]aniline. Protecting groups (e.g., tert-butyl esters) are used to stabilize reactive hydroxyl groups during synthesis .
- Catalytic Methods : While not detailed in the evidence, palladium-catalyzed cross-couplings or acid-mediated condensations are typical for β-keto ester frameworks.
Advanced Research Questions
Q. How can researchers optimize reaction yields for sterically hindered intermediates in the synthesis of this compound?
- Methodological Answer :
- Temperature and Solvent Optimization : Elevated temperatures (e.g., 80–100°C) in polar aprotic solvents like DMF or DMSO improve solubility of bulky intermediates.
- Catalyst Screening : Use of phase-transfer catalysts or bulky ligands (e.g., phosphines) to reduce steric hindrance during coupling steps.
- Purification Strategies : Gradient elution in flash chromatography or preparative HPLC (as in patent examples) isolates high-purity products .
Q. What mechanisms underlie the instability of β-keto esters under acidic or basic conditions, and how can this be mitigated?
- Methodological Answer :
-
Instability Factors : β-keto esters undergo keto-enol tautomerism or hydrolysis under acidic/basic conditions. The electron-withdrawing trifluoromethyl groups may exacerbate reactivity.
-
Mitigation Strategies :
-
Protective Group Chemistry : Use of tert-butyl esters (as in Example 324) to shield reactive carbonyl groups .
-
Buffered Reaction Conditions : Maintain pH near neutrality during synthesis to prevent undesired hydrolysis.
Data Table : Stability Assessment of Analogous Compounds
Condition Observation (from patents) Mitigation Acidic Hydrolysis of ester group tert-Butyl protection Basic Enolization pH-controlled synthesis
Q. How can contradictory LCMS/HPLC data from different batches be resolved?
- Methodological Answer :
- Isomer Identification : Chiral HPLC or circular dichroism (CD) spectroscopy to detect enantiomeric impurities.
- High-Resolution Mass Spectrometry (HRMS) : Resolve ambiguous m/z values (e.g., distinguishing [M+H]+ from adducts).
- Batch Consistency Checks : Compare retention times and spectral data across batches under standardized conditions (e.g., QC-SMD-TFA05 ).
Key Research Challenges
- Stereochemical Complexity : The compound’s multiple stereocenters (e.g., 4aR configuration in analogs ) require advanced chiral resolution techniques.
- Fluorine-Specific Interactions : Trifluoromethyl groups may influence solubility and bioactivity, necessitating computational modeling (e.g., DFT for electronic effects).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
